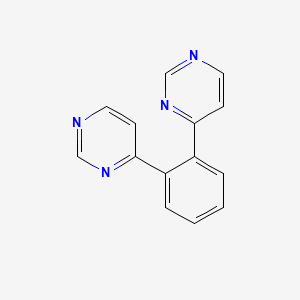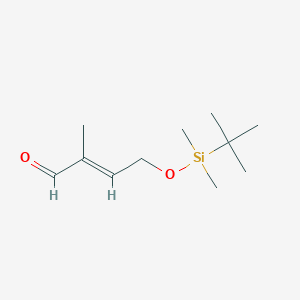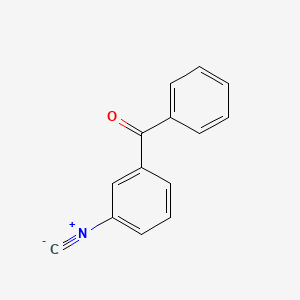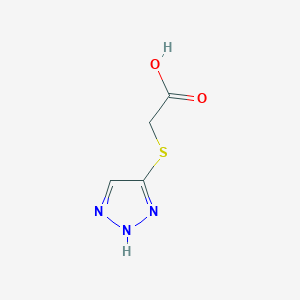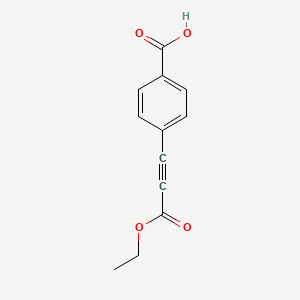
2-Bromo-6-(tert-butoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(tert-butoxy)aniline is an organic compound with the molecular formula C10H14BrNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the 2-position and a tert-butoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(tert-butoxy)aniline typically involves the bromination of 6-(tert-butoxy)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 2-Bromo-6-(tert-butyl)aniline by removing the oxygen atom from the tert-butoxy group.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSMe) are employed under basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2-Bromo-6-(tert-butyl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-(tert-butoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(tert-butoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and tert-butoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
2-Bromoaniline: Lacks the tert-butoxy group, making it less sterically hindered and potentially less selective in its interactions.
6-(tert-butoxy)aniline: Lacks the bromine atom, which may reduce its reactivity in certain substitution reactions.
2-Bromo-4-(tert-butoxy)aniline: Similar structure but with the tert-butoxy group at the 4-position, which can alter its chemical properties and reactivity.
Uniqueness: 2-Bromo-6-(tert-butoxy)aniline is unique due to the specific positioning of the bromine and tert-butoxy groups, which confer distinct chemical reactivity and potential for selective interactions in various applications.
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
2-bromo-6-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)13-8-6-4-5-7(11)9(8)12/h4-6H,12H2,1-3H3 |
InChI Key |
FWCMYBHCBDHERR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=CC=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


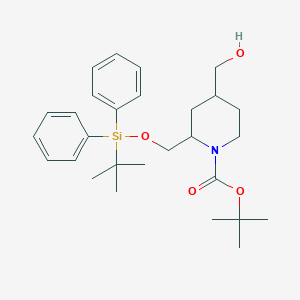
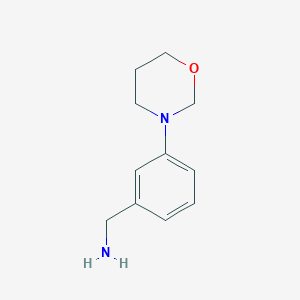
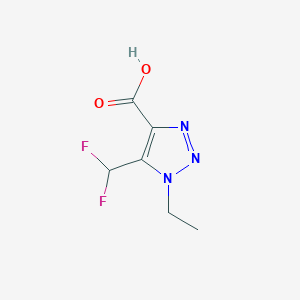
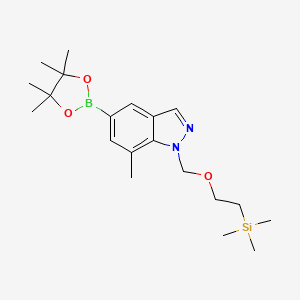
![1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13342422.png)
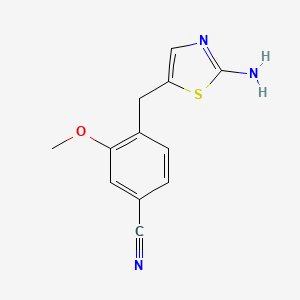

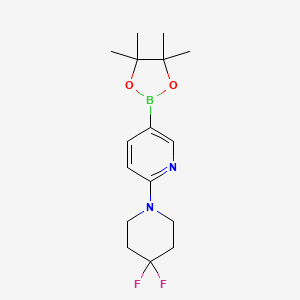
![2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile](/img/structure/B13342438.png)
